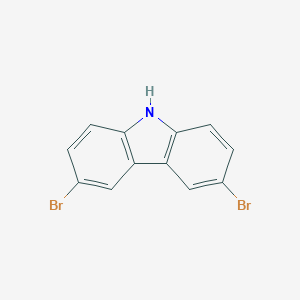

3,6-Dibromocarbazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHILUSWISKVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(N2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298163 | |

| Record name | 3,6-Dibromocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6825-20-3 | |

| Record name | 6825-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dibromocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,6-Dibromocarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,6-dibromocarbazole, an important intermediate in the development of pharmaceuticals and optoelectronic materials.[1][2][3] This document details common synthetic routes, experimental protocols, and key characterization data to support researchers in their scientific endeavors.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic bromination of carbazole (B46965). Several methods have been reported, with variations in the brominating agent, solvent, and reaction conditions. The choice of methodology can impact yield and purity. The most prevalent methods include the use of N-bromosuccinimide (NBS), liquid bromine, and dibromodimethylhydantoin.[1][4]

A summary of common synthetic methods is presented in the table below:

| Method | Brominating Agent | Catalyst/Solvent | Yield | Reference |

| N-Bromosuccinimide (NBS) Method | N-Bromosuccinimide | N,N-dimethylformamide (DMF) | ~47% (for 3-bromocarbazole) | |

| Silica Gel Catalyzed NBS Method | N-Bromosuccinimide | Methylene Chloride / Silica Gel | 89.5% | |

| Dibromodimethylhydantoin Method | 1,3-Dibromo-5,5-dimethylhydantoin | Dehydrated Ethanol | High Purity |

Experimental Protocols

Synthesis of this compound using N-Bromosuccinimide (NBS) in DMF

This protocol is adapted from a reported synthesis of 3-bromocarbazole and can be modified for the dibromination product.

Materials:

-

Carbazole

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Distilled Water

-

Ethyl Acetate (B1210297)

-

Sodium Sulfate

Procedure:

-

Dissolve carbazole (1 g, 5.96 mmol) in N,N-dimethylformamide (15 mL) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of N-bromosuccinimide (1.1 g, 5.98 mmol for monobromination, stoichiometric equivalent for dibromination would be ~2.2g) in DMF dropwise to the carbazole solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into distilled water, which will cause a precipitate to form.

-

Filter the precipitate under vacuum and wash it thoroughly with distilled water.

-

Dissolve the crude product in ethyl acetate and dry the organic layer with sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from chloroform (B151607) to yield the pure product.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques, including melting point determination and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇Br₂N | |

| Molecular Weight | 325.00 g/mol | |

| Melting Point | 204-206 °C | |

| Appearance | White to off-white crystalline solid |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 500 MHz) | δ 10.37 (s, 1H, NH), 8.13 (d, J = 1.9 Hz, 2H, Ar-H), 7.52 (d, J = 8.6 Hz, 2H, Ar-H), 7.31 (d, J = 8.6 Hz, 2H, Ar-H) | |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 139.40, 129.26, 124.45, 113.07, 112.32 | |

| Mass Spectrometry (EI) | m/z 351 (M+), 353 (M+2), 355 (M+4) for 3,6-dibromo-9-ethylcarbazole |

Visualizing the Workflow and Applications

The following diagrams illustrate the synthesis workflow and the role of this compound as a key building block in materials science.

References

3,6-Dibromocarbazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-Dibromocarbazole, a key intermediate in the fields of pharmaceutical development and materials science. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its significant applications, with a focus on its role as a precursor to bioactive molecules and materials for organic electronics.

Core Properties of this compound

This compound is a halogenated aromatic heterocyclic compound. Its carbazole (B46965) core provides a rigid, planar structure with a rich π-electron system, making it an excellent scaffold for the development of functional molecules. The bromine atoms at the 3 and 6 positions serve as reactive sites for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a wide array of derivatives.

Data Presentation: Physicochemical Properties

All quantitative data for this compound has been summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 6825-20-3[1][2] |

| Molecular Formula | C₁₂H₇Br₂N[2][3] |

| Molecular Weight | 325.00 g/mol [3] |

| Appearance | White to tan or light green crystalline powder |

| Melting Point | 204-206 °C |

| Solubility | Soluble in benzene (B151609) and chloroform |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm) 10.37 (s, 1H), 8.13 (d, J=1.9 Hz, 2H), 7.52 (d, J=8.6 Hz, 2H), 7.31 (d, J=8.6 Hz, 2H) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm) 139.40, 129.26, 124.45, 113.07, 112.32 |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is most commonly achieved through the bromination of carbazole. The N-bromosuccinimide (NBS) method is widely used due to its efficiency and selectivity.

Experimental Protocol: Bromination of Carbazole using NBS

This protocol details the synthesis of this compound from carbazole using N-bromosuccinimide as the brominating agent.

Materials:

-

Carbazole

-

N-bromosuccinimide (NBS)

-

N,N-dimethylformamide (DMF)

-

Distilled water

-

Acetone

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a two-necked flask, a suspension of carbazole (1 equivalent) is prepared in dichloromethane (DCM).

-

Addition of Brominating Agent: A solution of N-bromosuccinimide (2 equivalents) in dry N,N-dimethylformamide (DMF) is added dropwise to the carbazole suspension over a period of 1 hour at 0 °C.

-

Reaction: The reaction mixture is then stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is poured into distilled water, which will cause a precipitate to form.

-

Purification:

-

The precipitate is collected by filtration and washed with distilled water.

-

The collected solid is then dissolved in a suitable solvent like acetone.

-

The product is re-precipitated by adding hexane.

-

The solid is filtered and dried under vacuum at 50 °C to yield this compound as a white solid.

-

Visualization of Synthesis Workflow

The following diagram illustrates the synthetic pathway from carbazole to this compound.

References

An In-depth Technical Guide to the Solubility of 3,6-Dibromocarbazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,6-Dibromocarbazole, a key intermediate in the synthesis of pharmaceuticals and optoelectronic materials. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Concepts in Solubility

The solubility of a solid organic compound like this compound in an organic solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The molecular structure of this compound, featuring a large, relatively nonpolar carbazole (B46965) core with two polar bromine substituents, results in a nuanced solubility profile. Its solubility is a balance between the nonpolar aromatic rings and the polar carbon-bromine bonds.

Quantitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, available data and qualitative descriptions provide valuable insights. The following table summarizes the known solubility information.

| Organic Solvent | Chemical Formula | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 55 mg/mL[1] | Sonication is recommended to achieve this solubility. |

| Benzene | C₆H₆ | Soluble[2][3][4][5] | No quantitative data available. |

| Chloroform | CHCl₃ | Soluble | No quantitative data available. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble (qualitative) | Used as a solvent in synthesis, implying solubility. |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble (qualitative) | Used as a solvent in synthesis, implying solubility. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble (qualitative) | Used as a solvent in synthesis, implying solubility. |

| Toluene | C₇H₈ | Soluble (qualitative) | Used as a solvent for analysis of derivatives. |

It has been noted that the carbazole nucleus has limited solubility in organic solvents, which can be enhanced by chemical modification, such as the addition of an octyl group.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid organic compound like this compound. These protocols are based on established laboratory techniques.

Gravimetric Method (Shake-Flask)

This is a common and reliable method for determining the equilibrium solubility of a compound.

1. Materials and Equipment:

- This compound

- Selected organic solvent

- Analytical balance

- Vials with screw caps

- Constant temperature shaker bath or orbital shaker

- Filtration apparatus (e.g., syringe filters with appropriate membrane)

- Evaporating dish or pre-weighed vial

- Oven or vacuum oven

2. Procedure:

- Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

- Accurately pipette a known volume of the desired organic solvent into the vial.

- Seal the vial tightly to prevent solvent evaporation.

- Place the vial in a constant temperature shaker bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

- After equilibration, allow the vial to stand undisturbed for a sufficient time to let the undissolved solid settle.

- Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

- Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

- Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven is preferred to ensure complete solvent removal at a lower temperature.

- Once the solvent is completely evaporated, weigh the dish or vial containing the dried solute.

- Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant taken in mL)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform experimental solubility determinations under the precise conditions of temperature and in the exact solvent systems to be used.

References

An In-Depth Technical Guide to the Electrochemical Properties of 3,6-Dibromocarbazole and Its Derivatives

This technical guide provides a comprehensive overview of the core electrochemical properties of 3,6-dibromocarbazole and its derivatives. It is intended for researchers, scientists, and drug development professionals working with these compounds. This document details their synthesis, redox behavior, and energy level characteristics, supported by experimental data and methodologies.

Introduction

Carbazole (B46965) and its derivatives are a significant class of heterocyclic aromatic compounds, widely recognized for their excellent hole-transporting capabilities, high thermal and photochemical stability, and tunable electronic properties.[1][2] The introduction of bromine atoms at the 3 and 6 positions of the carbazole core creates this compound, a versatile building block for a wide array of functional organic materials. These materials are pivotal in the development of organic light-emitting diodes (OLEDs), organic solar cells, and sensors.[2][3][4] The electrochemical behavior of these molecules is fundamental to their performance in such devices, dictating their charge injection and transport properties.

Synthesis of this compound and Derivatives

The foundational molecule, this compound, is typically synthesized via the bromination of carbazole. A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). The reactivity of the 3 and 6 positions makes this a regioselective and efficient process.

Further functionalization of this compound is readily achieved through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, and N-alkylation. These reactions allow for the introduction of a diverse range of substituents at the nitrogen (N-9) and the bromine-bearing carbons (C-3 and C-6), enabling fine-tuning of the molecule's electrochemical and photophysical properties. For instance, attaching alkyl chains at the N-9 position can enhance solubility without significantly altering the electronic properties. Conversely, introducing aromatic or electron-donating/withdrawing groups at the 3 and 6 positions can profoundly impact the HOMO/LUMO energy levels.

Electrochemical Characterization

The primary technique for investigating the electrochemical properties of this compound and its derivatives is cyclic voltammetry (CV). CV provides valuable information about the oxidation and reduction potentials of a compound, which are directly related to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Experimental Protocol for Cyclic Voltammetry

A typical experimental setup for performing cyclic voltammetry on these compounds is as follows:

-

Electrochemical Cell: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Electrolyte Solution: The compound of interest is dissolved in a suitable organic solvent, such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), or tetrahydrofuran (B95107) (THF), containing a supporting electrolyte. A common supporting electrolyte is 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP). The solutions are typically purged with an inert gas like nitrogen or argon before the measurement to remove dissolved oxygen.

-

Procedure: The potential of the working electrode is swept linearly with time from a starting potential to a vertex potential and then back to the start. The resulting current is measured and plotted against the applied potential, yielding a cyclic voltammogram. The scan rate can be varied to investigate the reversibility of the redox processes.

-

Calibration: The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for calibrating the potential values.

Quantitative Electrochemical Data

The electrochemical properties of several this compound derivatives are summarized in the tables below. These values are crucial for designing materials with specific electronic characteristics for various applications.

Table 1: Oxidation Potentials and HOMO Energy Levels

| Compound | Oxidation Potential (Eox vs. Fc/Fc+) [V] | HOMO Level [eV] | Reference |

| 3,6-Dibromo-9-ethylcarbazole | 1.13 | -5.53 | |

| 3,6-Dimethyl-9-ethylcarbazole | 0.85 | -5.25 | |

| Poly(3,6-di(2-thienyl)carbazole) (PDTC) | 0.80 | -5.20 | |

| Poly(3,6-bis(N-carbazole)-N-ethylcarbazole) (PCEC) | 0.95 | -5.35 |

Table 2: Reduction Potentials and LUMO Energy Levels

| Compound | Reduction Potential (Ered vs. Fc/Fc+) [V] | LUMO Level [eV] | Reference |

| 3,6-Dibromo-9-ethylcarbazole | Not reported | - | |

| 3,6-Dimethyl-9-ethylcarbazole | Not reported | - | |

| Poly(3,6-di(2-thienyl)carbazole) (PDTC) | -1.85 | -2.55 | |

| Poly(3,6-bis(N-carbazole)-N-ethylcarbazole) (PCEC) | -2.10 | -2.30 |

Table 3: Electrochemical and Optical Band Gaps

| Compound | Electrochemical Band Gap (Egel) [eV] | Optical Band Gap (Egopt) [eV] | Reference |

| Poly(3,6-di(2-thienyl)carbazole) (PDTC) | 2.65 | 2.50 | |

| Poly(3,6-bis(N-carbazole)-N-ethylcarbazole) (PCEC) | 3.05 | 2.90 |

Note: HOMO and LUMO levels are often estimated from the onset of the oxidation and reduction peaks in the cyclic voltammograms using the empirical formulas: HOMO = - (Eox, onset + 4.8) eV and LUMO = - (Ered, onset + 4.8) eV, where the potentials are referenced to the Fc/Fc+ couple.

Structure-Property Relationships

The electrochemical properties of this compound derivatives are intricately linked to their molecular structure.

-

Substitution at the 3 and 6 Positions: Replacing the bromine atoms with electron-donating groups, such as alkyl or alkoxy groups, generally lowers the oxidation potential and raises the HOMO energy level. Conversely, electron-withdrawing groups would be expected to lower both the HOMO and LUMO levels. The introduction of conjugated moieties like thiophene (B33073) can lead to a narrowing of the band gap.

-

Substitution at the 9-Position (Nitrogen): While N-alkylation primarily enhances solubility, the introduction of aryl groups at this position can influence the electronic properties. N-phenyl substitution, for instance, can lead to a slight stabilization of the HOMO level.

-

Polymerization: The electrochemical polymerization of 3,6-disubstituted carbazole monomers is a common strategy to create robust, electroactive films. The resulting polymers often exhibit reversible electrochromic behavior, changing color upon oxidation and reduction.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate key workflows and relationships in the study of the electrochemical properties of this compound derivatives.

References

synthesis of novel N-alkyl-3,6-dibromocarbazole derivatives

An In-depth Technical Guide to the Synthesis of Novel N-Alkyl-3,6-dibromocarbazole Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkyl-3,6-dibromocarbazole derivatives represent a pivotal class of heterocyclic compounds, serving as versatile scaffolds in the development of pharmaceuticals and advanced organic materials. Their unique electronic properties and rigid, planar structure make them ideal candidates for applications ranging from neuroprotective agents to materials for organic light-emitting diodes (OLEDs). The bromine atoms at the 3 and 6 positions act as crucial synthetic handles, allowing for extensive functionalization through various palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthetic methodologies for preparing N-alkyl-3,6-dibromocarbazole cores and their subsequent derivatization, complete with detailed experimental protocols, tabulated quantitative data, and workflow diagrams.

Introduction to the Carbazole (B46965) Scaffold

The carbazole nucleus is a prominent structural motif found in numerous natural products and synthetically important molecules. The N-alkyl-3,6-dibromocarbazole scaffold is of particular interest for several reasons:

-

N-Alkylation : The introduction of an alkyl group at the N-9 position enhances solubility, a critical factor for both biological screening and material processing[1]. It also provides a site for introducing further functionalities.

-

3,6-Dibromo Functionalization : The bromine atoms serve as versatile leaving groups for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures through C-C and C-N bond formation[1]. This disubstitution pattern is crucial for creating conjugated polymers and other advanced materials[1][2].

-

Biological and Material Significance : These derivatives have been investigated as neuroprotective agents, anti-cancer compounds that interfere with intracellular actin dynamics, and as host materials in OLEDs[3][4].

Core Synthesis: N-Alkylation of 3,6-Dibromocarbazole

The primary and most direct route to synthesizing N-alkyl-3,6-dibromocarbazole derivatives is the N-alkylation of the commercially available 3,6-dibromo-9H-carbazole[1][5]. The reaction involves the deprotonation of the carbazole nitrogen followed by a nucleophilic attack on an alkyl halide.

The general synthetic workflow is visualized below.

Experimental Protocol: General N-Alkylation

This protocol is a generalized procedure based on established methods for the N-alkylation of 3,6-dibromo-9H-carbazole[5][6].

Materials:

-

3,6-Dibromo-9H-carbazole

-

Alkyl halide (e.g., diethyl sulfate, 1-bromooctane)

-

Base (e.g., sodium hydroxide (B78521) pellets, potassium carbonate)

-

Dry acetone (B3395972) or Dimethylformamide (DMF)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

In an oven-dried round-bottomed flask equipped with a magnetic stir bar, add 3,6-dibromo-9H-carbazole (1.0 eq.).

-

Add the chosen solvent (e.g., dry acetone, 50-100 mL per gram of carbazole).

-

Place the flask under an inert atmosphere (Argon or Nitrogen).

-

Add the base (e.g., NaOH, 1.0 eq.) to the suspension.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkylating agent (e.g., diethyl sulfate, 1.0 eq.) dropwise to the stirred reaction mixture over 15 minutes.

-

Continue stirring the reaction at room temperature for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solid inorganic salts by filtration.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure N-alkyl-3,6-dibromocarbazole derivative.

Summary of N-Alkylation Reactions

The following table summarizes various N-alkylation reactions with different alkylating agents and conditions.

| Starting Material | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |

| This compound | Diethyl sulfate | NaOH | Acetone | 8 | 90 | [5][6] |

| This compound | 1-Bromooctane | NaOH | Acetone | N/A | 90 | [7] |

| This compound | Ethyl 4-bromobutyrate | K₂CO₃ | DMF | 12 | 85 | [8] |

| This compound | 1-Bromohexane | K₂CO₃ | DMF | 12 | 88 | [9] |

| This compound | 1-Chloro-4-(chloromethyl)benzene | K₂CO₃ | DMF | 12 | 75 | [10] |

Further Functionalization via Cross-Coupling Reactions

The true synthetic utility of the N-alkyl-3,6-dibromocarbazole scaffold lies in the reactivity of its bromine atoms, which are ideal for palladium-catalyzed cross-coupling reactions[1]. This allows for the introduction of a wide array of aryl, vinyl, and amino groups, leading to novel compounds with tailored properties.

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling the dibromo-scaffold with aryl or vinyl boronic acids[1][11]. It is widely used to synthesize conjugated polymers and biaryl compounds.

Experimental Protocol: General Suzuki-Miyaura Coupling [11][12]

-

To a flask, add N-alkyl-3,6-dibromocarbazole (1.0 eq.), the arylboronic acid (2.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 4.0 eq.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction couples the dibromo-scaffold with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene, providing a route to vinyl-substituted carbazoles[13][14].

Experimental Protocol: General Heck Reaction [13][14]

-

Combine N-alkyl-3,6-dibromocarbazole (1.0 eq.), the alkene (2.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a reaction vessel.

-

Add a suitable solvent such as DMF or NMP.

-

Heat the mixture under an inert atmosphere at 100-140 °C for 24-48 hours.

-

After cooling, filter the mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the desired product.

Buchwald-Hartwig Amination

This reaction is a cornerstone for forming C-N bonds, allowing for the synthesis of N-aryl and N-alkyl amines from aryl halides[15][16]. It is invaluable for creating novel carbazole derivatives with applications in medicinal chemistry.

Experimental Protocol: General Buchwald-Hartwig Amination [15][17]

-

Charge a Schlenk tube with a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a bulky phosphine ligand (e.g., X-Phos), and a strong, non-nucleophilic base (e.g., KOt-Bu or Cs₂CO₃).

-

Add the N-alkyl-3,6-dibromocarbazole (1.0 eq.) and the amine (2.2 eq.).

-

Seal the tube, evacuate, and backfill with an inert gas.

-

Add an anhydrous solvent (e.g., toluene (B28343) or dioxane).

-

Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Cool the mixture, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the product by column chromatography.

Application in Drug Discovery: A Conceptual Pathway

Derivatives of N-alkyl-3,6-dibromocarbazole have shown promise as anti-cancer agents, with some proposed to act through the inhibition of protein kinases that are critical for cancer cell proliferation and survival[3]. Interference with these signaling pathways can lead to the induction of apoptosis (programmed cell death).

Characterization Data

The following table presents representative characterization data for key intermediates.

| Compound | Formula | M.W. ( g/mol ) | M.P. (°C) | ¹H NMR (δ ppm) | Ref |

| 3,6-Dibromo-9H-carbazole | C₁₂H₇Br₂N | 325.00 | 204-206 | 11.2 (s, 1H), 8.3 (s, 2H), 7.6 (d, 2H), 7.4 (d, 2H) | [18][19] |

| 3,6-Dibromo-9-ethylcarbazole | C₁₄H₁₁Br₂N | 353.05 | 140-141 | 8.12 (d, 2H), 7.55 (dd, 2H), 7.26 (d, 2H), 4.29 (q, 2H), 1.39 (t, 3H) | [6] |

| 3,6-Dibromo-9-phenylcarbazole | C₁₈H₁₁Br₂N | 401.10 | 162-163 | 8.18 (d, 2H), 7.63-7.46 (m, 7H), 7.23 (d, 2H) | [6] |

Conclusion

The N-alkyl-3,6-dibromocarbazole scaffold is a remarkably versatile platform for the synthesis of novel chemical entities. The straightforward N-alkylation of this compound provides a stable, soluble core that is primed for diversification. Mastery of modern cross-coupling techniques—namely the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions—unlocks access to a vast chemical space of derivatives with significant potential in drug discovery, materials science, and beyond. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore and innovate within this promising class of compounds.

References

- 1. 3,6-dibromo-9-methyl-9H-carbazole | 58246-82-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound | High-Purity Reagent | RUO [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 18. This compound | 6825-20-3 [chemicalbook.com]

- 19. This compound | C12H7Br2N | CID 274874 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of Substituted 3,6-Dibromocarbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3,6-dibromocarbazole core is a foundational heterocyclic aromatic compound that serves as a critical building block in materials science and medicinal chemistry. Its rigid, electron-rich structure provides excellent thermal stability and hole-transporting capabilities, making it a staple in the development of organic electronic devices such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. The bromine atoms at the 3 and 6 positions act as versatile synthetic handles, allowing for extensive functionalization through various cross-coupling reactions. This strategic substitution, along with modification at the 9-position (the nitrogen atom), enables precise tuning of the molecule's photophysical and electronic properties, including its absorption and emission wavelengths, fluorescence quantum yield, and frontier molecular orbital energy levels. This guide provides an in-depth exploration of the synthesis, photophysical characteristics, and experimental protocols associated with substituted this compound derivatives.

Synthesis of Substituted this compound Derivatives

The journey to functionalized carbazole (B46965) derivatives begins with the synthesis of the this compound scaffold, which is then modified at various positions to achieve the desired properties.

Synthesis of the this compound Core

The most common method for synthesizing this compound is the electrophilic bromination of a carbazole starting material. This is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] The reaction is often initiated at a low temperature (0 °C) and then allowed to proceed at room temperature.[1][2] An alternative method involves using liquid bromine or a silica (B1680970) gel-catalyzed approach.[1]

Substitution Pathways

Once the this compound core is obtained, further modifications are introduced, primarily at the nitrogen (9-position) and the bromine-bearing carbons (3- and 6-positions).

-

N-Position Substitution (Alkylation/Arylation): The hydrogen on the carbazole nitrogen is acidic and can be readily substituted. This is often the first step after bromination, as adding an alkyl chain (e.g., octyl) or an aryl group improves the solubility of the molecule in common organic solvents and influences the final electronic properties.

-

C-Position Substitution (Cross-Coupling Reactions): The bromine atoms at the 3 and 6 positions are ideal for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents to extend the π-conjugated system and fine-tune the optoelectronic characteristics. Common reactions include:

-

Suzuki-Miyaura Coupling: To introduce aryl or fluorenyl groups.

-

Buchwald-Hartwig Amination: To attach amino groups.

-

Corriu-Kumada Coupling: For attaching alkyl, vinyl, or aryl groups via Grignard reagents.

-

A generalized workflow for synthesizing substituted this compound derivatives is illustrated below.

Core Photophysical Properties

The electronic and optical properties of this compound derivatives are highly dependent on the nature of the substituents at the 3, 6, and 9 positions.

UV-Visible Absorption

Substituted carbazoles typically exhibit strong absorption bands in the UV-visible region corresponding to π-π* electronic transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of π-conjugation and the electronic nature of the substituents.

-

Effect of π-Conjugation: Extending the conjugated system by adding aromatic groups like fluorene (B118485) or phenyl at the 3 and 6 positions leads to a bathochromic (red) shift, moving the absorption to longer wavelengths.

-

Effect of Substituents: The introduction of electron-donating groups (e.g., -NH₂, -OR) or electron-withdrawing groups can modulate the energy levels and thus the absorption profile. For instance, substituting with bromine atoms, which have lone pairs of electrons, causes a red shift compared to the parent carbazole.

Photoluminescence (Fluorescence)

Many carbazole derivatives are highly fluorescent, making them suitable for emissive applications. Key emission properties include the emission wavelength (λem), Stokes shift (the difference between λmax and λem), and fluorescence quantum yield (ΦF).

-

Solvatochromism: In derivatives with significant intramolecular charge transfer (ICT) character, the emission maximum often shifts with solvent polarity, a phenomenon known as solvatochromism.

-

Quantum Yield (ΦF): The efficiency of the fluorescence process is quantified by the quantum yield. This property is highly structure-dependent. For example, linking electron-donating substituents to the carbazole core can lead to strong fluorescence quantum yields (ΦF ≈ 0.6–0.7). In some donor-acceptor radical systems, however, flexible moieties can enhance non-radiative decay, leading to emission quenching.

The relationship between molecular structure and key photophysical properties is summarized in the diagram below.

Data Summary

The following tables summarize key photophysical data for select substituted this compound derivatives as reported in the literature.

Table 1: UV-Visible Absorption Data

| Compound/Substitution | Solvent | Absorption λmax (nm) | Reference |

| This compound | Ethanol (B145695) | 363, 353, 338, 303, 267 | |

| 3,6-Diethoxycarbazole | Ethanol | 350 | |

| TTM-1TPE-2Cz | Cyclohexane | 350, 375 | |

| TTM-2TPE-2Cz | Cyclohexane | 350, 375 | |

| 3,6-diamino-9-naphthylcarbazoles | Various | Up to 470 |

Table 2: Photoluminescence (Emission) Data

| Compound/Substitution | Host/Solvent | Emission λem (nm) | Quantum Yield (ΦF) | Lifetime (τ) | Reference |

| TTM-1TPE-2Cz | PMMA Film (1 wt%) | ~655 | 0.01 | 1.1 ns | |

| TTM-2TPE-2Cz | PMMA Film (1 wt%) | ~655 | 0.02 | 1.7 ns | |

| 3,6-CzTh-(3) / 3,6-CzTh-(4) | Not specified | Not specified | ~0.6 - 0.7 | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of these compounds.

Synthesis Protocol: this compound

-

Dissolution: Dissolve carbazole (1.67 g, 0.01 mol) in 15 mL of DMF in a flask. Cool the solution to 0°C with constant stirring.

-

Addition of Brominating Agent: Separately, dissolve N-bromosuccinimide (NBS) (3.63 g, 0.02 mol) in 10 mL of DMF. Add this NBS solution dropwise to the cooled carbazole solution.

-

Reaction: Remove the ice bath and continue stirring the resulting mixture at room temperature for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Precipitation and Filtration: Pour the reaction mixture into 100 mL of water. A precipitate will form. Filter the solid product and wash it thoroughly with water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.

Photophysical Characterization Protocols

-

Sample Preparation: Prepare a dilute solution of the carbazole derivative in a spectroscopic grade solvent (e.g., CH₂Cl₂, THF, DMSO) with a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Measurement: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the sample solution and another with the pure solvent to serve as a reference.

-

Data Acquisition: Scan the desired wavelength range (e.g., 250-800 nm) to record the absorption spectrum. The absorbance at the excitation wavelength should be kept consistent for comparative studies.

-

Sample Preparation: Use the same solution prepared for UV-Vis absorption measurements. Ensure the absorbance at the chosen excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Measurement: Use a spectrofluorometer. Excite the sample at a fixed wavelength (often the λmax from the absorption spectrum).

-

Data Acquisition: Record the emission spectrum by scanning a wavelength range longer than the excitation wavelength.

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine (B1679958) bisulfate in 0.1N H₂SO₄).

-

Measurement: Record the absorption and integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Instrumentation: Use a time-resolved spectrofluorometer, often employing techniques like Time-Correlated Single Photon Counting (TCSPC).

-

Excitation: Excite the sample with a pulsed light source (e.g., a laser or flash lamp).

-

Data Acquisition: Measure the decay of the fluorescence intensity over time following the excitation pulse.

-

Analysis: Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Conclusion

This compound stands out as a remarkably versatile and powerful scaffold in the field of organic materials. The strategic placement of bromine atoms provides synthetic chemists with precise control over the molecule's final structure and properties. By employing a range of substitution strategies at the 3, 6, and 9 positions, researchers can systematically tune the absorption, emission, and electronic characteristics of the resulting derivatives. This high degree of tunability makes substituted 3,6-dibromocarbazoles prime candidates for developing next-generation materials for a wide array of applications, from vibrant and efficient OLED displays to advanced biosensors and therapeutics. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the design and characterization of these promising functional molecules.

References

thermal stability analysis of 3,6-Dibromocarbazole compounds

An In-depth Technical Guide on the Thermal Stability Analysis of 3,6-Dibromocarbazole Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazole (B46965) and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. Their unique electronic and photophysical properties, combined with high thermal stability, have made them crucial building blocks in various advanced applications.[1][2] The 3,6-dibrominated carbazole scaffold, in particular, serves as a key intermediate in the synthesis of functional materials for organic light-emitting diodes (OLEDs), organic solar cells, and as a scaffold for bioactive compounds in pharmaceutical research.[3][4][5]

The operational longevity, processing conditions, and overall reliability of devices and pharmaceutical formulations incorporating these compounds are intrinsically linked to their thermal stability. An understanding of how this compound compounds behave under thermal stress is paramount for predicting their performance, ensuring morphological stability, and defining safe manufacturing parameters.

This technical guide provides a comprehensive overview of the thermal stability analysis of this compound and its derivatives. It details standard experimental protocols for thermal analysis, presents available quantitative data, and discusses the structural factors influencing thermal properties.

Physicochemical Properties of this compound

This compound (CAS No: 6825-20-3) is a crystalline solid at room temperature. Its rigid, planar aromatic structure contributes to its stability. The bromine atoms at the 3 and 6 positions serve as versatile synthetic handles for further molecular elaboration while also influencing the molecule's electronic properties and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇Br₂N | |

| Molecular Weight | 325.00 g/mol | |

| Appearance | Tan or White to Off-White Crystalline Powder | |

| Melting Point (Tm) | 204-206 °C | |

| Boiling Point | 459.0 ± 25.0 °C (Predicted) | |

| Density | 1.930 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in benzene, chloroform |

Experimental Protocols for Thermal Analysis

The primary techniques for evaluating the thermal stability of organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

General Workflow for Thermal Analysis

The process of thermal analysis follows a structured workflow from sample preparation through to data interpretation. This ensures reproducibility and accuracy of the obtained thermal data.

Caption: General workflow for thermal stability analysis.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature (Td) and quantify the amount of residual material.

Objective: To determine the temperature at which the this compound compound begins to decompose and to assess its stability over a defined temperature range.

Methodology:

-

Sample Preparation: Ensure the compound is thoroughly dried in a vacuum oven to remove any residual solvent or adsorbed water, which could otherwise appear as initial mass loss at low temperatures (<120 °C).

-

Instrumentation: Use a calibrated thermogravimetric analyzer.

-

Crucible: Place 3-10 mg of the powdered sample into an inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, up to a final temperature (e.g., 600-800 °C).

-

-

Data Analysis: Record the sample weight as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting (Tm) and glass transitions (Tg).

Objective: To identify the melting point (for crystalline solids) or glass transition temperature (for amorphous materials) of the this compound compound.

Methodology:

-

Sample Preparation: Weigh 2-5 mg of the dried sample into a hermetically sealed aluminum DSC pan.

-

Instrumentation: Use a calibrated differential scanning calorimeter. An empty sealed aluminum pan is used as the reference.

-

Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Thermal Program:

-

Typically, a heat-cool-heat cycle is employed to erase the sample's prior thermal history and obtain a clear glass transition.

-

First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point at a rate of 10 °C/min.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20 °C/min) to a low temperature (e.g., -50 °C).

-

Second Heating Scan: Heat the sample again at 10 °C/min to the final temperature. The glass transition (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan. The melting point (Tm) is taken as the peak temperature of the endothermic event on the first heating scan.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (melting) appear as peaks, while glass transitions appear as a step-like change in the baseline.

Thermal Stability Data of Carbazole Derivatives

Table 2: Thermal Properties of Selected Carbazole Derivatives

| Compound/Material | Td (5% weight loss) (°C) | Tg (°C) | Analysis Method |

| 3,6-Di-tert-butylcarbazole | ~300 | N/A | TGA (Nitrogen) |

| 3,6-Diiodo-9-phenylcarbazole | 308 | N/A | TGA |

| Carbazole-diimide (alicyclic) | ~450 | 142-182 | TGA / DSC |

| Carbazole Dendrimer (G2CB) | N/A | 206 | DSC |

| Carbazole Dendrimer (G2CC) | N/A | 245 | DSC |

| Various Carbazole Derivatives | 349 - 488 | > 150 | TGA / DSC |

| Dibenzofuran-based HTM (tDBF) | 418 | N/A | TGA |

N/A - Not available or not applicable from the cited source.

The data indicates that carbazole-based materials generally exhibit high decomposition temperatures, often well above 300 °C. The glass transition temperatures can be significantly tuned by derivatization, with larger, more rigid dendritic structures showing very high Tg values, which is advantageous for morphological stability in thin-film devices.

Synthesis and Thermal Decomposition Pathways

Understanding the synthesis of these compounds is relevant as residual catalysts or reagents can potentially lower the onset of thermal decomposition.

Representative Synthesis Pathway

A common route to N-alkylated this compound derivatives involves initial bromination of the carbazole core, followed by N-alkylation.

Caption: A typical synthesis route for carbazole derivatives.

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of brominated organic compounds often proceeds via the cleavage of the weakest bonds. In this compound, the C-Br and N-H (or N-C in derivatives) bonds are potential initial cleavage sites. At elevated temperatures, decomposition can lead to the release of hydrogen bromide (HBr) and various brominated aromatic fragments.

Caption: Hypothetical thermal decomposition pathway.

During pyrolysis, the release of corrosive substances like HBr and various bromophenols (if oxygen is present) from similar brominated flame retardants has been observed. This highlights the importance of conducting thermal analysis in an inert atmosphere to isolate the intrinsic stability of the molecule from oxidative processes.

Conclusion

The this compound scaffold is the foundation for a wide range of thermally stable materials essential for modern electronics and pharmaceutical development. Thermal analysis, primarily through TGA and DSC, is a critical tool for characterizing these materials. The available data demonstrates that carbazole derivatives possess high decomposition temperatures, often exceeding 300 °C, and their glass transition temperatures can be tailored through synthetic modification to enhance morphological stability. A thorough understanding of their thermal behavior, guided by the standardized protocols outlined in this guide, is indispensable for the rational design and successful application of these high-performance organic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of this compound and 5-Bromoindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Reactions with 3,6-Dibromocarbazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using 3,6-dibromocarbazole as a key building block. This versatile reaction enables the synthesis of a diverse range of 3,6-diarylcarbazole derivatives, which are of significant interest in materials science and drug discovery due to their unique photophysical and biological properties.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2] For this compound, this reaction allows for the sequential or simultaneous substitution of the bromine atoms, providing access to a wide array of symmetrically and asymmetrically substituted carbazole (B46965) derivatives. These products are valuable intermediates and final compounds in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as scaffolds for novel therapeutic agents.[3]

Applications

The 3,6-disubstituted carbazole core is a privileged scaffold in medicinal chemistry and materials science. In drug development, these compounds have been investigated for a range of therapeutic applications, including as anticancer agents and kinase inhibitors. The ability to readily diversify the substituents at the 3- and 6-positions through Suzuki coupling is crucial for structure-activity relationship (SAR) studies.

In materials science, the resulting 3,6-diarylcarbazoles often exhibit interesting photophysical properties, making them suitable for use as host materials, hole-transporting materials, and emitters in OLEDs. The tunable electronic properties, achieved by varying the coupled aryl groups, allow for the rational design of materials with specific performance characteristics.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and its derivatives with various arylboronic acids. Please note that yields are for isolated products and may vary depending on the specific substrates and reaction scale.

| Entry | This compound Derivative | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3,6-Dibromo-9-ethylcarbazole | Methylmagnesium bromide (Grignard) | Ni(dppp)Cl₂ (5.0) | - | Ether | RT | - | High Yield |

| 2 | 3,6-Dibromo-9-ethylcarbazole | Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | ~90 |

| 3 | 3,6-Dibromo-9H-carbazole | Phenylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 24 | 85-95 |

| 4 | 3,6-Dibromo-9-hexyl-9H-carbazole | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 18 | ~88 |

| 5 | 3,6-Dibromo-9-(p-tolylsulfonyl)-9H-carbazole | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | ~92 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

Materials:

-

3,6-Dibromo-9H-carbazole (or N-substituted derivative) (1.0 equiv)

-

Arylboronic acid (2.2 - 2.5 equiv for disubstitution)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

-

Base (e.g., Potassium Carbonate [K₂CO₃], Sodium Carbonate [Na₂CO₃], or Potassium Phosphate [K₃PO₄], 2.0 - 3.0 equiv per bromine)

-

Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1, 1,4-Dioxane/Water 4:1, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (2.2 equiv), and the base (e.g., K₂CO₃, 4.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene, Ethanol, and Water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

-

Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice more with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 3,6-diarylcarbazole.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

This diagram outlines the general workflow for the synthesis of 3,6-diarylcarbazoles via the Suzuki-Miyaura coupling reaction.

Caption: General workflow for Suzuki coupling of this compound.

References

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. benchchem.com [benchchem.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

N-alkylation of 3,6-Dibromocarbazole reaction conditions

Application Notes: N-alkylation of 3,6-Dibromocarbazole

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of organic materials, particularly for applications in pharmaceuticals, organic light-emitting diodes (OLEDs), and as photosensitizers.[1][2] The N-alkylation of the carbazole (B46965) nitrogen is a fundamental transformation that allows for the tuning of its electronic properties and solubility, enabling the creation of diverse functional molecules. This document provides a detailed overview of various reaction conditions and protocols for the successful N-alkylation of this compound, tailored for researchers in organic synthesis and drug development.

Key Reaction Considerations

The N-alkylation of carbazole involves the deprotonation of the N-H group followed by nucleophilic attack on an alkylating agent. The efficiency and success of this reaction are highly dependent on the choice of base, solvent, alkylating agent, and reaction conditions (e.g., temperature, use of catalysts).

-

Bases: A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) to milder bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3).[3][4][5] The choice of base is often dictated by the reactivity of the alkylating agent and the solvent used. For instance, NaH is typically used in anhydrous polar aprotic solvents like DMF or THF.[4]

-

Solvents: Common solvents include acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3][4][5] The solvent's polarity and its ability to dissolve the carbazole salt are critical. For reactions involving strong bases like NaH, anhydrous solvents are essential to prevent quenching of the base.[4]

-

Alkylating Agents: A wide array of alkylating agents can be used, most commonly alkyl halides (e.g., bromides, iodides) and alkyl sulfates (e.g., diethyl sulfate).[3][5][6] The reactivity of these agents influences the required reaction temperature and time.

-

Catalysis: Phase-transfer catalysis (PTC) is a powerful technique to facilitate N-alkylation, especially in biphasic systems (e.g., solid-liquid or liquid-liquid). Catalysts like tetrabutylammonium (B224687) bromide (TBAB) or 18-crown-6 (B118740) can significantly improve reaction rates and yields by transporting the carbazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[4][7][8]

-

Microwave-Assisted Synthesis: Modern approaches utilize microwave irradiation to dramatically reduce reaction times and often improve yields.[9][10][11] These reactions can sometimes be performed in "dry media" or with minimal solvent, aligning with the principles of green chemistry.[9]

Comparative Summary of Reaction Conditions

The following table summarizes various reported conditions for the N-alkylation of this compound, providing a comparative overview of different methodologies.

| Alkylating Agent | Base | Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |

| Diethyl sulfate (B86663) | Sodium hydroxide (pellets) | Acetone (dry) | None | Room Temp. | 8 hours | 81 | [3] |

| Diethyl sulfate | Sodium hydroxide (pellets) | Acetone (dry) | None | Not specified | Not specified | 90 | [6] |

| 3-(Bromomethyl)heptane | 50% aq. Sodium hydroxide | DMSO | None | Room Temp. | Overnight | 65 | [5] |

| Alkyl Halides | Potassium Carbonate | Dry Media (adsorbed) | None | Microwave | Minutes | High | [9][10] |

| Various Alkyl Halides | Potassium Hydroxide / Sodium Hydroxide | DMSO | TBAB / 18-crown-6 | 80 °C | 18 hours | Variable | [4] |

Experimental Protocols

Protocol 1: Conventional N-Ethylation using Diethyl Sulfate

This protocol is adapted from a literature procedure for the synthesis of 3,6-Dibromo-9-ethylcarbazole (B1268581).[3][6]

Materials:

-

This compound

-

Sodium hydroxide (NaOH) pellets

-

Diethyl sulfate (Caution: Highly Toxic)

-

Acetone (anhydrous)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na2SO4)

Procedure:

-

In an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, add this compound (10.0 g, 31.0 mmol) and sodium hydroxide pellets (1.2 g, 30.0 mmol).

-

Add 500 mL of dry acetone to the flask and establish an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at room temperature. Add diethyl sulfate (4.1 mL, 31.0 mmol) dropwise over 15 minutes.[3]

-

Continue stirring the reaction mixture for 8 hours at room temperature.

-

After the reaction is complete, remove the solids by filtration.

-

Concentrate the filtrate under reduced pressure to obtain a yellow solid.

-

Dissolve the residue in ethyl acetate (200 mL).

-

Wash the organic layer successively with saturated aqueous NaHCO3 (3 x 75 mL), brine (3 x 75 mL), and water (3 x 75 mL).[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield a pale yellow solid.

-

Recrystallize the crude product from approximately 350 mL of 95% ethanol to obtain 3,6-dibromo-9-ethylcarbazole as white needles (Expected yield: ~8.85 g, 81%).[3]

Protocol 2: N-Alkylation using an Alkyl Bromide in DMSO

This protocol is based on a procedure for attaching a longer alkyl chain to the carbazole nitrogen.[5]

Materials:

-

This compound

-

3-(Bromomethyl)heptane

-

50% aqueous Sodium Hydroxide (NaOH) solution

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., CH2Cl2/hexane)

Procedure:

-

Dissolve this compound (8.32 g, 25.60 mmol) and 3-(bromomethyl)heptane (9.89 g, 51.20 mmol) in DMSO (50 mL) in a suitable reaction flask.

-

Add a 50% aqueous solution of NaOH (25 mL) to the mixture.

-

Stir the resulting suspension vigorously overnight at room temperature.

-

After the reaction is complete (monitor by TLC), add water to the reaction mixture to quench the reaction.

-

Extract the product into diethyl ether (3 x volumes).

-

Combine the organic extracts and dry over anhydrous Na2SO4.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., 5% CH2Cl2 in hexane) to yield the pure N-alkylated product (Expected yield: ~7.32 g, 65%).[5]

Protocol 3: Microwave-Assisted N-Alkylation (General Procedure)

This protocol describes a rapid, solvent-free method for N-alkylation based on literature procedures for carbazole derivatives.[9][10]

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl bromide)

-

Potassium Carbonate (K2CO3), finely powdered

-

Mortar and pestle

-

Microwave reactor or a household microwave oven (use with caution)

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

Procedure:

-

In a mortar, thoroughly mix this compound (1 mmol) with finely powdered potassium carbonate (2-3 mmol).

-

Add the alkyl halide (1.2-1.5 mmol) to the solid mixture and continue grinding until a homogeneous powder is obtained. The alkyl halide will be adsorbed onto the solid support.

-

Place the solid mixture in an open vessel (e.g., a beaker or flask) suitable for microwave irradiation.

-

Irradiate the mixture in a microwave reactor for short intervals (e.g., 30-60 seconds) at a suitable power level. Monitor the reaction progress by TLC after each interval. Total irradiation times are typically in the range of 2-10 minutes.

-

After completion, allow the mixture to cool to room temperature.

-

Extract the product by adding an organic solvent (e.g., dichloromethane), stirring, and then filtering to remove the solid inorganic salts.

-

Wash the filtrate with water, dry the organic layer, and evaporate the solvent to obtain the crude product.

-

Purify the product by recrystallization or column chromatography if necessary. This method typically results in high yields.[9]

Visualized Workflows and Logic

The following diagrams illustrate the general experimental workflow and the decision-making process for selecting reaction conditions.

References

- 1. CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3,6-Dibromocarbazole in the Synthesis of Hole-Transporting Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of hole-transporting materials (HTMs) derived from 3,6-dibromocarbazole. This key building block offers a versatile platform for developing efficient and stable HTMs for optoelectronic devices, particularly perovskite solar cells (PSCs). Carbazole-based HTMs are a promising and cost-effective alternative to the commonly used spiro-OMeTAD.[1][2] The strategic functionalization at the 3 and 6 positions of the carbazole (B46965) core allows for fine-tuning of the material's electrochemical and photophysical properties.[1][3]

Performance of this compound-Based Hole-Transporting Materials

The performance of HTMs synthesized from this compound in perovskite solar cells is summarized in the table below. Key performance metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). Additionally, the ionization potential (Ip) and hole mobility (μ₀) are provided, which are crucial for efficient charge extraction and transport.

| HTM Identifier | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Ionization Potential (Ip) (eV) | Zero-Field Hole Mobility (μ₀) (cm²/Vs) | Reference |

| V1207 | 16.44 | - | - | - | 4.82 | 5 x 10⁻⁵ | [1] |

| V1209 | 17.31 | - | - | - | 4.93 | 3.5 x 10⁻⁵ | |

| V1221 | 17.81 | 1.03 | 23.6 | 0.73 | 4.83 | 3 x 10⁻⁶ | |

| V1225 | 17.81 | 1.03 | 23.6 | 0.73 | 4.91 | 3 x 10⁻⁵ | |

| SGT-405 | 14.79 | - | - | - | - | - | |

| HTM 9 | 17.51 | - | - | - | - | - | |

| HTM 13 | 17.57 | - | - | - | - | - | |

| spiro-OMeTAD | 19.34 | - | - | - | 5.00 | - |

Experimental Protocols

Detailed methodologies for the synthesis of representative HTMs from this compound are provided below. These protocols are based on established synthetic routes such as Buchwald-Hartwig amination and Suzuki coupling.

Protocol 1: Synthesis of V1207 via Buchwald-Hartwig Amination

This protocol describes the synthesis of a "half-molecule" HTM, V1207, through a palladium-catalyzed cross-coupling reaction.

Materials:

-

3,6-dibromo-9-ethyl-9H-carbazole

-

9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,6-dibromo-9-ethyl-9H-carbazole and 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine in anhydrous toluene.

-

Add Pd(OAc)₂ and P(o-tolyl)₃ to the reaction mixture.

-

Add NaOtBu as the base.

-

Heat the reaction mixture at reflux for the specified time or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final product, V1207.

Protocol 2: General Synthesis of Star-Shaped HTMs via C-H/C-Br Coupling

This protocol outlines a step-saving synthesis for star-shaped HTMs using a palladium-catalyzed direct C-H/C-Br coupling reaction.

Materials:

-

3,6-dibromo-9-(4-bromophenyl)-9H-carbazole (or other polyhalogenated carbazole core)

-

Corresponding end-group (e.g., substituted carbazoles or phenothiazines)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃)

-

Pivalic acid (PivOH)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a flame-dried Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (15 mol%), P(o-tolyl)₃ (30 mol%), PivOH (60 mol%), and K₂CO₃ (3.60 equiv.) in anhydrous DMF.

-

Add the 3,6-dibromo-9-(4-bromophenyl)-9H-carbazole (0.30 mmol) and the corresponding end-groups (0.96 mmol) to the flask.

-

Heat the reaction mixture at 125 °C under a nitrogen atmosphere for 30 hours.

-

After cooling to room temperature, add water to the reaction mixture.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired star-shaped HTM.

Visualizations

Synthetic Workflow from this compound

The following diagram illustrates a generalized synthetic workflow for creating complex hole-transporting materials starting from this compound. Common synthetic strategies like Suzuki, Buchwald-Hartwig, and Ullmann couplings are employed to introduce various functional end-groups.

Caption: Synthetic routes to HTMs from this compound.

Hole Transport Mechanism in a Perovskite Solar Cell

This diagram illustrates the fundamental process of hole transport in a standard n-i-p perovskite solar cell architecture. Upon light absorption, the perovskite layer generates electron-hole pairs. The hole is then efficiently extracted by the HTM layer and transported to the anode (e.g., Gold).

References

Application of 3,6-Dibromocarbazole in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3,6-dibromocarbazole in the fabrication of organic light-emitting diodes (OLEDs). It serves as a comprehensive guide for the synthesis of functional materials derived from this compound and their subsequent integration into OLED devices.

Introduction

This compound is a versatile building block in the field of organic electronics, particularly for the development of materials for OLEDs. Its electron-rich carbazole (B46965) core provides excellent charge transport properties and high thermal stability, which are crucial for the performance and longevity of OLED devices.[1][2][3][4] The bromine atoms at the 3 and 6 positions offer reactive sites for facile functionalization through various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the synthesis of a wide range of materials with tailored optoelectronic properties.[1] This adaptability makes this compound a key intermediate for creating hole-transporting materials (HTMs), host materials, and thermally activated delayed fluorescence (TADF) emitters.[3][5][6]

Application as a Precursor for Hole-Transporting Materials (HTMs)